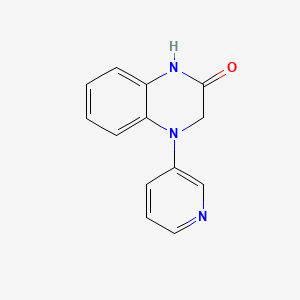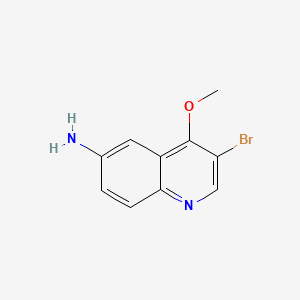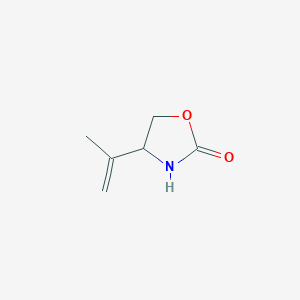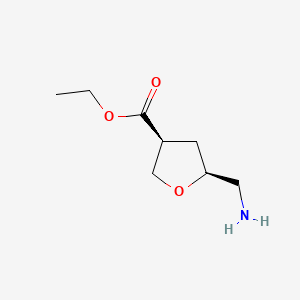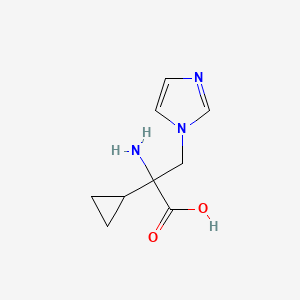
5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, and an oxadiazole ring fused with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 5-bromo-2-chlorobenzoic acid with appropriate reagents to form the oxadiazole ring. One common method involves the use of a cyclization reaction where the carboxylic acid group reacts with a nitrile or amidoxime under acidic or basic conditions to form the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes bromination, chlorination, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms on the phenyl ring.
Cyclization Reactions: Formation of the oxadiazole ring involves cyclization reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Bromination Reagents: Such as bromine or N-bromosuccinimide.
Cyclization Reagents: Such as amidoximes or nitriles under acidic or basic conditions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Cyclization Products: Formation of the oxadiazole ring.
Oxidation Products: Such as carboxylic acids or ketones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of halogenated aromatic compounds on biological systems. It is also investigated for its potential antimicrobial and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The oxadiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
- 5-Bromo-2-chlorobenzonitrile
Comparison: Compared to these similar compounds, 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring enhances the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C9H4BrClN2O3 |
|---|---|
Molecular Weight |
303.49 g/mol |
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H4BrClN2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |
InChI Key |
NNXYLKVSSZELDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NO2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)

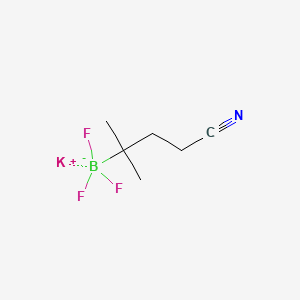
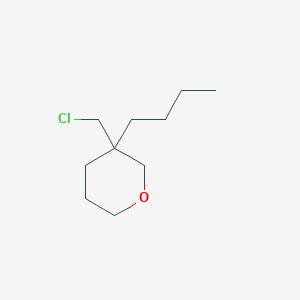
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
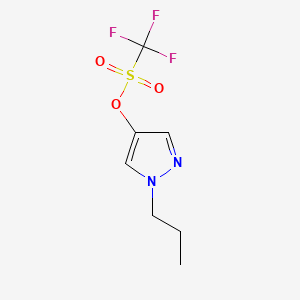
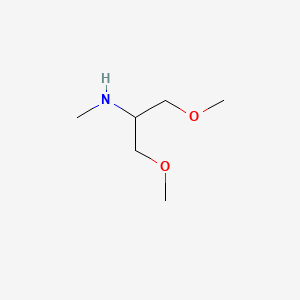
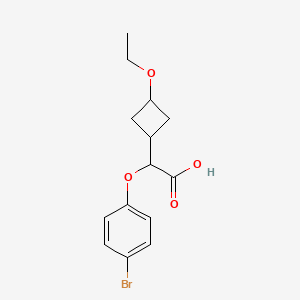
amine](/img/structure/B13550188.png)
